Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)-
Overview
Description
Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- is a complex organic compound known for its unique structure and diverse applications. It is characterized by the presence of a hydroxy group, a phenyl group, and a pyridinyl group attached to an ethanone backbone. This compound is of significant interest in various fields of scientific research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with 3-pyridinecarboxaldehyde under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted ethanones, alcohols, and acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Ethanone, 2-hydroxy-1-phenyl-: This compound lacks the pyridinyl group, making it less versatile in certain reactions.
Ethanone, 1-(2-pyridinyl)-:
Uniqueness: Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- is unique due to the presence of both the hydroxy and pyridinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-hydroxy-2-phenyl-1-pyridin-3-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12(10-5-2-1-3-6-10)13(16)11-7-4-8-14-9-11/h1-9,12,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMRGMPTBNKPRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CN=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607459 | |
Record name | 2-Hydroxy-2-phenyl-1-(pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40061-64-1 | |
Record name | 2-Hydroxy-2-phenyl-1-(pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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